molecular formula C14H11ClO3 B8390851 6-Chlorocarbonylmethyl-naphthalene-1-carboxylic acid methyl ester

6-Chlorocarbonylmethyl-naphthalene-1-carboxylic acid methyl ester

Cat. No. B8390851
M. Wt: 262.69 g/mol
InChI Key: BMRYZMLTIOZWIC-UHFFFAOYSA-N
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Patent
US08133886B2

Procedure details

140 μl (1.8 mMol) DMF are added to an ice-cooled solution of 3.6 ml (43 mMol) oxalylchloride in 150 CH2Cl2. Then a suspension of 8.8 g (36 mMol) 6-carboxymethyl-naphthalene-1-carboxylic acid methyl ester in 400 ml CH2Cl2 is added during 1 h. After 1.5 h stirring in the ice-bath, the reaction mixture is concentrated in vacuo, yielding the title compound.
Name
Quantity
140 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.[C:6](Cl)(=O)[C:7]([Cl:9])=[O:8].[CH3:12][O:13][C:14]([C:16]1[C:25]2[C:20](=[CH:21][C:22](CC(O)=O)=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)=[O:15]>C(Cl)Cl>[CH3:12][O:13][C:14]([C:16]1[C:25]2[C:20](=[CH:21][C:22]([CH2:6][C:7]([Cl:9])=[O:8])=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)=[O:15]

Inputs

Step One
Name
Quantity
140 μL
Type
reactant
Smiles
CN(C)C=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added during 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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